molecular formula C8H10BrN B1629855 4-Bromo-3-ethylaniline CAS No. 52121-42-3

4-Bromo-3-ethylaniline

Cat. No.: B1629855
CAS No.: 52121-42-3
M. Wt: 200.08 g/mol
InChI Key: KWQNNOZROOJVJB-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the fourth position and an ethyl group at the third position. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Safety and Hazards

4-Bromo-3-ethylaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-ethylaniline can be synthesized through several methods. One common approach involves the bromination of 3-ethylaniline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dimethylformamide (DMF) at low temperatures . Another method involves the nitration of 3-ethylbromobenzene followed by reduction of the nitro group to an amine .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques to isolate the desired product .

Properties

IUPAC Name

4-bromo-3-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQNNOZROOJVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634410
Record name 4-Bromo-3-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52121-42-3
Record name 4-Bromo-3-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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